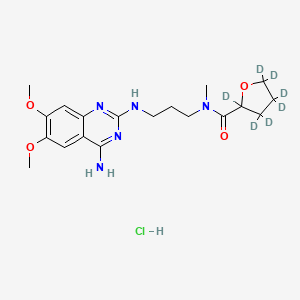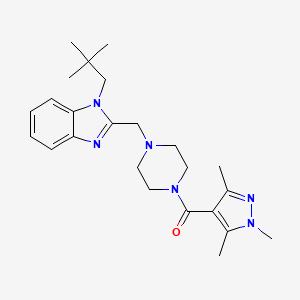
FTase Inhibitor III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FTase Inhibitor III is a compound that targets farnesyltransferase, an enzyme responsible for the farnesylation of proteins such as Ras. Farnesylation is a post-translational modification that allows proteins to attach to cell membranes, which is crucial for their function. Inhibiting farnesyltransferase can prevent the proper functioning of these proteins, making this compound a potential therapeutic agent, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: FTase Inhibitor III can be synthesized through a series of organic reactions. The synthetic route typically involves the formation of key intermediates, followed by coupling reactions and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: FTase Inhibitor III undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
FTase Inhibitor III has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of farnesylation and its inhibition.
Biology: Helps in understanding the role of farnesylated proteins in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly those involving mutations in the Ras protein.
Industry: Used in the development of targeted therapies and as a lead compound for drug discovery
Mechanism of Action
FTase Inhibitor III exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the farnesylation of target proteins. This inhibition disrupts the proper localization and function of these proteins, leading to impaired cell signaling and growth. The primary molecular targets are the Ras proteins, which play a critical role in cell proliferation and survival .
Comparison with Similar Compounds
Tipifarnib: Another farnesyltransferase inhibitor with similar anticancer properties.
Lonafarnib: Inhibits farnesyltransferase and is used in the treatment of progeria.
BMS-214662: A potent farnesyltransferase inhibitor with broad-spectrum anticancer activity
Uniqueness: FTase Inhibitor III is unique due to its specific binding affinity and selectivity for farnesyltransferase. It has shown promising results in preclinical studies, particularly in targeting cancers driven by mutations in the Ras protein .
Properties
Molecular Formula |
C24H34N6O |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
[4-[[1-(2,2-dimethylpropyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C24H34N6O/c1-17-22(18(2)27(6)26-17)23(31)29-13-11-28(12-14-29)15-21-25-19-9-7-8-10-20(19)30(21)16-24(3,4)5/h7-10H,11-16H2,1-6H3 |
InChI Key |
YHWDDYZFKUHHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


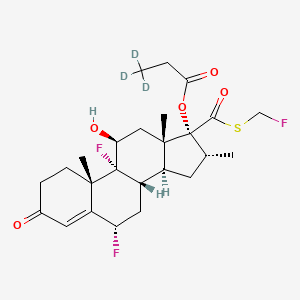
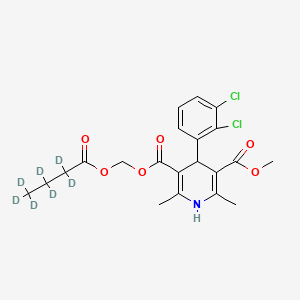
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
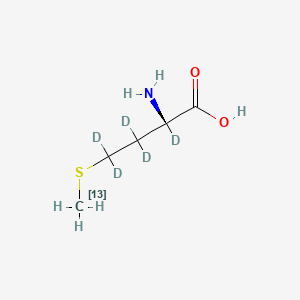
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
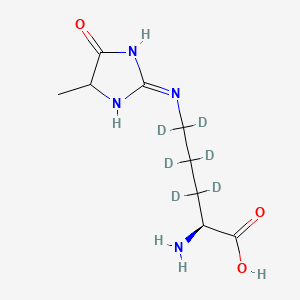
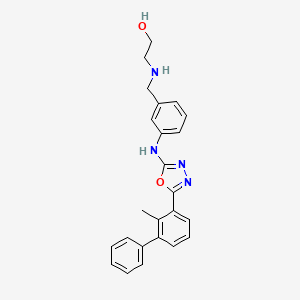
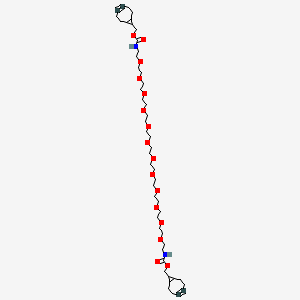
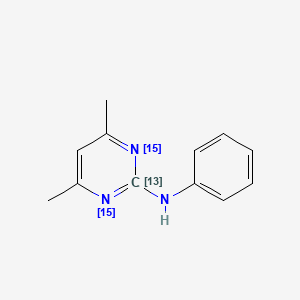
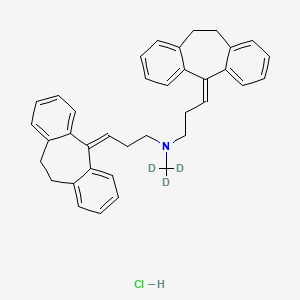
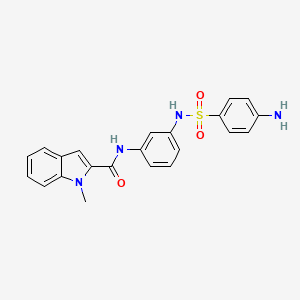
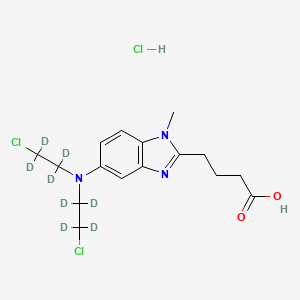
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
